

Comparative Bioactivity of 4-Bromobenzamide and its Analogues: A Guide for Researchers

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Compound of Interest

Compound Name: **4-Bromobenzamide**

Cat. No.: **B181206**

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of **4-Bromobenzamide** and its structurally related analogues. The information, supported by experimental data from various studies, aims to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds.

4-Bromobenzamide and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.^[1] The presence of the bromophenyl moiety is often crucial for their biological effects.^[2] This guide synthesizes available data to facilitate a comparative analysis of their performance and to provide detailed experimental context.

Quantitative Bioactivity Data

The following tables summarize the in vitro biological activities of **4-Bromobenzamide** analogues against various cancer cell lines and microbial strains. The data, including IC50 and Minimum Inhibitory Concentration (MIC) values, are collated from multiple sources to provide a comparative overview.

Anticancer Activity

Compound ID	Derivative Structure	Target Cell Line	Assay	Activity (IC ₅₀ in μ M)
1	N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6)	MCF-7 (Breast Cancer)	SRB Assay	38.0
2	N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7)	MCF-7 (Breast Cancer)	SRB Assay	40.6
3	N-(4-Bromophenyl)-4-chlorobenzamide	MCF-7 (Breast Cancer)	Not Specified	Inhibits cell proliferation

Data compiled from a comparative analysis of N-(4-Bromophenyl)-4-chlorobenzamide derivatives.[2]

Antimicrobial Activity

Compound ID	Derivative Structure	Test Organism	Zone of Inhibition (mm)	Minimum Inhibitory Concentration (MIC) (μ g/mL)
4	N-(4-bromophenyl)benzamide	Bacillus subtilis	24	6.25
5	Ciprofloxacin (Control)	Bacillus subtilis	32	1.56
6	N-(4-(4-bromophenyl)thiazol-2-yl) derivatives	Gram-positive bacteria	Not Applicable	10–25 μ M

Data for N-(4-bromophenyl)benzamide is from a study on novel benzamide derivatives[3], while data for the thiazole derivatives is from a broader analysis.[2]

Structure-Activity Relationship Insights

Analysis of the available data provides several key insights into the structure-activity relationships of **4-Bromobenzamide** analogues:

- Core Structure: The N-(4-Bromophenyl)-4-chlorobenzamide scaffold is a common feature in derivatives showing biological activity.[2]
- Halogenation: The presence of halogen atoms in the aromatic structures is known to frequently enhance biological activities.[3]
- Thiazole Moiety: The introduction of a thiazole ring appears to be a viable strategy for developing both anticancer and antimicrobial agents, with some derivatives showing potent activity against Gram-positive bacteria.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][4]

Materials:

- 96-well microplates
- Test compounds (dissolved in DMSO)
- Cancer cell lines
- Complete cell culture medium

- MTT solution (e.g., 5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[4]
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[2]
- MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution and incubated for another 2-4 hours, allowing metabolically active cells to convert MTT into formazan crystals.[2]
- Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.[5]
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[5] The IC₅₀ value is then calculated.

Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][6]

Materials:

- 96-well microplates
- Test compounds
- Bacterial strains
- Appropriate broth medium (e.g., Mueller-Hinton broth)

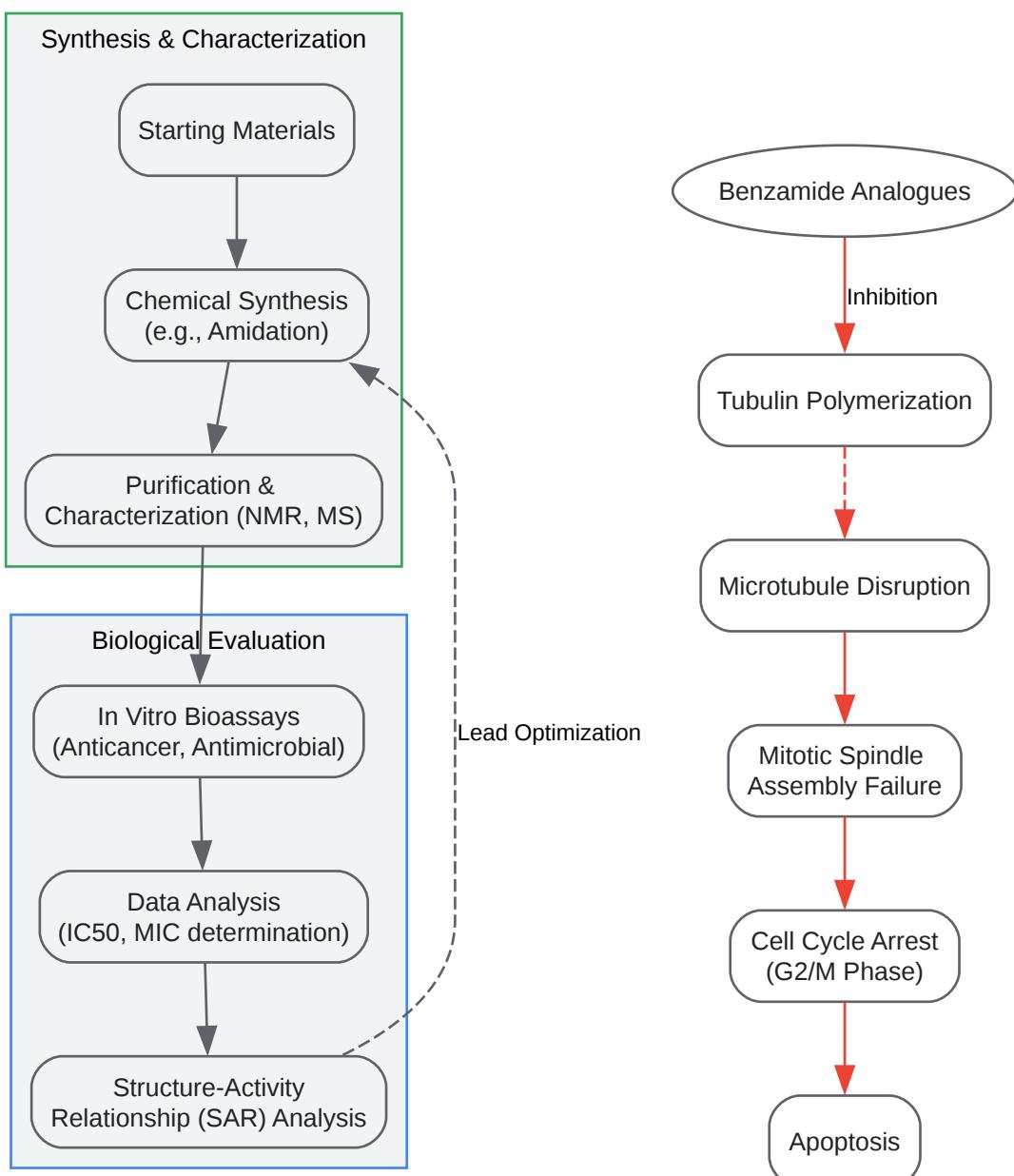
- Bacterial inoculum adjusted to 0.5 McFarland standard
- Positive control (e.g., Ciprofloxacin) and negative control
- Microplate reader or visual inspection

Procedure:

- Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in the broth medium within the wells of a 96-well plate.[7]
- Inoculation: Each well is inoculated with the bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth only) are included.[3]
- Incubation: The plates are incubated at 37°C for 18-24 hours.[4]
- MIC Determination: The MIC is identified as the lowest concentration of the compound with no visible bacterial growth, which can be assessed visually or by measuring optical density. [4]

Visualizing Mechanisms and Workflows

The following diagrams illustrate a general workflow for the synthesis and evaluation of these compounds and a potential mechanism of action for their anticancer effects.



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